Methyl 1-({2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}sulfonyl)prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a benzenesulfonyl group, and a trimethoxybenzamido moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the attachment of the trimethoxybenzamido moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the Trimethoxybenzamido Moiety: This can be done through amide bond formation reactions using reagents like trimethoxybenzoic acid and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate: Shares the trimethoxybenzamido moiety but lacks the pyrrolidine and benzenesulfonyl groups.
Benzenesulfonyl Pyrrolidine Derivatives: Similar structure but may have different substituents on the pyrrolidine ring or benzenesulfonyl group.
Uniqueness
METHYL 1-[2-(3,4,5-TRIMETHOXYBENZAMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26N2O8S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 1-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H26N2O8S/c1-29-17-12-14(13-18(30-2)20(17)31-3)21(25)23-15-8-5-6-10-19(15)33(27,28)24-11-7-9-16(24)22(26)32-4/h5-6,8,10,12-13,16H,7,9,11H2,1-4H3,(H,23,25) |
InChI Key |
MRMGVJVYQGAIEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)N3CCCC3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.